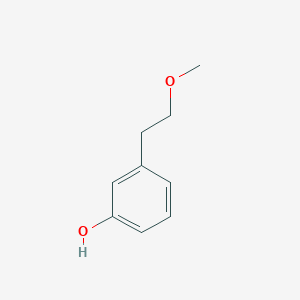

3-(2-Methoxyethyl)phenol

概要

説明

3-(2-Methoxyethyl)phenol is an organic compound with the molecular formula C9H12O2. It is a phenolic compound characterized by a methoxyethyl group attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and fragrance industries.

準備方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(2-Methoxyethyl)phenol involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone. This intermediate undergoes a methoxide-bromide exchange to form alpha-methoxy-4-hydroxyacetophenone. Subsequently, a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with hydrogen in the presence of a hydrogenation catalyst yields this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process typically includes the use of robust hydrogenation catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Atmospheric Degradation via OH Radicals

3-(2-Methoxyethyl)phenol reacts with hydroxyl radicals (- OH) in the atmosphere through two primary pathways:

-

H-Abstraction : The hydroxyl group or methoxyethyl side chain undergoes hydrogen abstraction, forming resonance-stabilized radicals.

-

OH-Addition : Electrophilic addition of - OH to the aromatic ring, leading to dihydroxy intermediates.

Subsequent reactions with O₂ and NOₓ yield products such as ketenes, phenyldiketones, and nitrophenol derivatives (e.g., 3-(2-methoxyethyl)-4-nitrophenol) (Source ).

Key Kinetic Data

Data Source: DFT calculations at M06-2X/6-311++G(3df,2p) level (Source ).

Catalytic Hydrogenation

The methoxyethyl side chain can undergo hydrogenation under high-pressure H₂ in the presence of catalysts like Pd/C or Raney Nickel. For example:

Hydrogenation Yield Optimization

| Catalyst | Pressure (psig) | Temperature (°C) | Yield (%) | Byproduct (Cyclohexanol Derivative, %) |

|---|---|---|---|---|

| 5% Pd/C | 300 | 80 | 83 | 0 |

| Raney Ni | 170 | 55 | 61 | 26 |

| Pt/C | 30 | 80 | 47 | 0 |

Data Source: Experimental trials with varying catalysts (Source ).

Nucleophilic Aromatic Substitution

The hydroxyl group facilitates nucleophilic substitution under basic conditions. For instance:

-

Methoxylation :

This reaction is regioselective and proceeds via a phenonium ion intermediate (Source ).

Grignard Reagent Compatibility

This compound reacts with Grignard reagents (e.g., CH₃MgBr) to form alkylated derivatives, though competing ether cleavage may occur at elevated temperatures (Source ).

Intramolecular Ether Formation

Under acidic conditions with dimethyl carbonate (DMC), this compound undergoes cyclization to form 2,3-dihydrobenzofuran derivatives:

Mechanism :

-

DMC-mediated carboxymethylation generates a methyl carbonate intermediate.

-

Intramolecular SN2 attack forms a phenonium ion.

Reaction Efficiency

| Condition | Time (h) | Yield (%) | Major Product |

|---|---|---|---|

| 140°C, DMC solvent | 24 | 72 | 2,3-Dihydrobenzofuran |

| 100°C, H₂SO₄ catalyst | 48 | 58 | Unreacted starting material |

Esterification and Etherification

-

Esterification : Reacts with acetic anhydride to form acetoxy derivatives.

-

Etherification : Forms methyl ethers using dimethyl sulfate under alkaline conditions (Source).

Photolysis and Hydrolysis

-

Photolytic Cleavage : UV exposure breaks the methoxyethyl chain, yielding phenol and formaldehyde.

-

Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acids/bases (Source).

科学的研究の応用

Medicinal Chemistry

3-(2-Methoxyethyl)phenol is significant in the pharmaceutical industry, particularly as an intermediate in the synthesis of β-blockers such as metoprolol.

Case Study: Kinetic Resolution of Metoprolol Intermediate

In a study by Soni et al. (2017), Pseudomonas fluorescens lipase (PFL) was used for the kinetic resolution of a racemic intermediate, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. The enzyme selectively acylated the R-form, achieving high enantioselectivity and conversion rates within three hours under optimized conditions (C = 50.5%, ee_p = 97.2%, ee_s = 95.4%) . This demonstrates the compound's utility in developing pharmaceuticals with specific stereochemical configurations.

Biocatalysis

The compound is also utilized in biocatalysis, where it acts as a substrate or intermediate for enzymatic reactions.

Example: Lipase-Catalyzed Reactions

Lipases have been shown to effectively catalyze reactions involving this compound derivatives. The kinetic resolution of racemic mixtures using lipases like PFL highlights its potential for producing enantiomerically pure compounds, which are crucial in drug development .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for various chemical transformations.

Cyclization Reactions

Recent research has explored cyclization reactions involving this compound. For instance, a study indicated that under acidic conditions, 2-hydroxyphenethyl alcohol could be converted into cyclic ethers with high selectivity when treated with different catalysts . The reaction conditions were optimized to yield significant amounts of cyclic products, demonstrating the compound's role in synthesizing complex molecular architectures.

Summary of Applications

作用機序

The mechanism of action of 3-(2-Methoxyethyl)phenol involves its interaction with various molecular targets. In biological systems, it may exert its effects through the modulation of oxidative stress pathways, inhibition of microbial growth, or interaction with specific enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 4-(2-Methoxyethyl)phenol

- 2-(2-Methoxyethyl)phenol

- 3-(2-Piperidin-2-ylethyl)phenol

- 3-(pyridin-2-yloxy)phenol

Uniqueness

3-(2-Methoxyethyl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective or suitable .

生物活性

3-(2-Methoxyethyl)phenol, also known as 2-(2-methoxyethyl)phenol, is a phenolic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12O2

- IUPAC Name : this compound

- CAS Number : 32846-01-8

The compound features a methoxyethyl group attached to a phenolic ring, which contributes to its solubility and biological reactivity.

Biological Activities

This compound exhibits various biological activities, including:

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage that can lead to chronic diseases such as cancer and cardiovascular disorders.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with various biochemical pathways:

- Free Radical Scavenging : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.

Antioxidant Activity Study

A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The results indicated a significant reduction in DPPH radicals at concentrations above 50 µg/mL, showcasing its potential as a natural antioxidant.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 65 |

| 100 | 85 |

Antimicrobial Efficacy

In another study, the antimicrobial effects of this compound were tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

特性

IUPAC Name |

3-(2-methoxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYIABNYSBNFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411318 | |

| Record name | 3-(2-methoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32846-01-8 | |

| Record name | 3-(2-methoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。